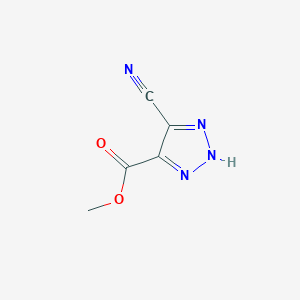

Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 5-cyano-2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-11-5(10)4-3(2-6)7-9-8-4/h1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPVEEVEFLWDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530903 | |

| Record name | Methyl 5-cyano-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60034-39-1 | |

| Record name | Methyl 5-cyano-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry")

The primary and most widely employed method for synthesizing 1,2,3-triazole derivatives, including methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate, is the Huisgen cycloaddition reaction between organic azides and alkynes. This reaction forms the triazole ring via a 1,3-dipolar cycloaddition mechanism.

- Catalysts: Copper(I) ions (Cu(I)) are commonly used to catalyze the reaction, enhancing regioselectivity and yield. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and selective for 1,4-disubstituted triazoles.

- Reaction Conditions: Typically performed under mild temperatures, often in aqueous or mixed solvents such as methanol/water or acetonitrile/water. The reaction can be fine-tuned by adjusting catalyst concentration, temperature, and solvent system to optimize yield and selectivity.

- Mechanism: The copper catalyst coordinates with the terminal alkyne, activating it towards cycloaddition with the azide to form the triazole ring in a regioselective manner.

This method is often referred to as "click chemistry" due to its robustness, high yields, and functional group tolerance.

Multi-Step Synthesis Involving β-Ketoesters and Azides

An alternative approach involves the reaction of β-ketoesters with organic azides under basic conditions, promoted by organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to yield substituted 1,2,3-triazoles.

- Procedure: β-Ketoesters react with azides in acetonitrile or DMSO solvents with DBU as a base, often at elevated temperatures (around 50 °C) overnight.

- Catalysts/Additives: Copper triflate (Cu(OTf)2) can be used as a catalyst in some cases to improve yields.

- Outcome: This method affords 5-substituted triazoles with high regioselectivity and good yields.

- Purification: Products are typically purified by flash column chromatography using solvent mixtures such as methanol/dichloromethane/acetic acid.

- Example: Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate was synthesized with this method, demonstrating the versatility of this approach for preparing ester-substituted triazoles.

Metal-Catalyzed Azide–Alkyne Cycloaddition Variants

Beyond copper catalysis, other metal catalysts have been explored for the synthesis of fully substituted triazoles:

- Ruthenium Catalysis: Produces selectively 1,5-disubstituted triazoles, expanding the regioselectivity options for triazole synthesis.

- Palladium Catalysis: Used in combination with copper catalysis for nucleophilic substitution on bromo- or iodo-substituted triazoles, enabling further functionalization.

- Immobilized Copper Complexes: These heterogeneous catalysts facilitate practical and recyclable pathways for synthesizing 5-alkynyl-1,2,3-triazoles.

Synthetic Route Summary Table

| Methodology | Key Reactants | Catalyst(s) | Solvent(s) | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Huisgen Cu(I)-Catalyzed Cycloaddition | Azide + Terminal Alkyne | Cu(I) salts (e.g., CuSO4 + ascorbate) | MeOH/H2O, MeCN/H2O | Room temp to 50 °C | High (70–95%) | Regioselective for 1,4-disubstituted triazoles; "click chemistry" |

| β-Ketoester + Azide + DBU | β-Ketoester + Azide | DBU, sometimes Cu(OTf)2 | MeCN, DMSO | 50 °C, overnight | Moderate to High (50–90%) | Provides 5-substituted triazoles; requires chromatographic purification |

| Ruthenium-Catalyzed Cycloaddition | Azide + Alkyne | Ru catalysts | Various organic solvents | Ambient to reflux | Moderate to High | Selective for 1,5-disubstituted triazoles |

| Immobilized Copper Complex | Azide + Alkyne | Immobilized Cu complexes | Various | Mild conditions | High | Recyclable catalyst; practical for scale-up |

Mechanistic Insights and Reaction Optimization

- Tautomerization and Ring-Opening Steps: In some synthetic routes, intermediates such as triazolines and triazenes undergo tautomerization and ring-opening processes promoted by acids (e.g., acetic acid) to yield fully substituted triazoles.

- Electronic Effects: Electron-donating groups on alkynes favor higher yields, while electron-withdrawing groups tend to reduce reaction efficiency.

- Catalyst Recycling: Some copper catalysts immobilized on supports or cyclodextrin frameworks demonstrate excellent recyclability with minimal copper leaching, enhancing sustainability.

Representative Research Findings

- A study reported the synthesis of methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate via Huisgen cycloaddition, highlighting the use of copper(I) catalysis under mild conditions to achieve high selectivity and yield.

- Another investigation detailed the DBU-promoted synthesis of 5-substituted triazoles from β-ketoesters and azides, providing detailed NMR and IR characterization data confirming the structure and purity of the products.

- Reviews emphasize the versatility of metal-catalyzed azide-alkyne cycloadditions for generating a broad library of triazole derivatives, including those with cyano and ester substituents, by varying reaction partners and catalysts.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of triazole derivatives with reduced functional groups.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in bioconjugation techniques to link biomolecules.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues differ in substituents at position 4 (R) and the ester group (R’). Examples include:

Key Observations :

- Electron-withdrawing vs. Electron-donating groups: The cyano group (CN) enhances electrophilicity at the triazole core compared to phenyl (C₆H₅) or hydroxymethyl (CH₂OH) substituents, influencing reactivity in nucleophilic substitutions or cycloadditions .

- Steric effects : Bulky substituents like phenyl or bromophenyl reduce solubility in polar solvents, while smaller groups (CN, CH₂OH) improve it .

Challenges :

Physicochemical Properties

- Solubility: Cyano and hydroxymethyl derivatives exhibit higher polarity, favoring solubility in polar solvents (e.g., DMF, methanol) . Phenyl and bromophenyl analogues are more lipophilic, requiring nonpolar solvents (e.g., diethyl ether) for purification .

- Thermal Stability :

- Methyl esters (e.g., SI63, 3a) are generally stable up to 100–150°C, while hydroxymethyl derivatives may decompose at lower temperatures due to hydroxyl group reactivity .

Biological Activity

Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate belongs to the class of triazole compounds, which are characterized by a five-membered ring containing three nitrogen atoms. The compound can be synthesized through various methods, including cyclization reactions involving hydrazine derivatives and nitriles. The synthesis typically yields high purity and can be optimized for better yields using different solvents and catalysts.

Antimicrobial Activity

Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate exhibits notable antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Recent research indicates that Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate has significant anticancer potential. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are mediated through apoptosis induction.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound’s effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 20.5 |

The results showed that the compound induced apoptosis characterized by morphological changes such as chromatin condensation and DNA fragmentation.

The biological activity of Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate is attributed to its ability to interact with specific cellular targets. It has been suggested that the triazole ring plays a crucial role in binding to enzymes involved in nucleic acid synthesis. Additionally, the cyano group may enhance lipophilicity, facilitating cellular uptake.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring can lead to enhanced potency and selectivity:

- Position 4 Substituents : Electron-withdrawing groups increase activity.

- Position 5 Modifications : Alkyl groups can improve solubility and bioavailability.

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-mediated [3+2] cycloaddition. For example, ruthenium complexes like {(Tp)(PPh₃)₂Ru(N₃)} catalyze regioselective triazole formation under reflux in toluene (24 h, 5% catalyst loading) . Optimization involves:

- Catalyst selection : Ruthenium catalysts favor 1,5-disubstituted triazoles, while copper yields 1,4-isomers.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yield.

- Stoichiometry : A 1:1.5 molar ratio of azide to alkyne minimizes side products .

Q. How is the structural identity of Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate confirmed post-synthesis?

X-ray crystallography is the gold standard. Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) resolves bond lengths (e.g., N–N: 1.30–1.36 Å, C–N: 1.33–1.37 Å) and confirms regiochemistry . Spectroscopic methods :

- ¹H/¹³C NMR : Methyl ester protons appear at δ ~3.8–4.0 ppm; cyano groups show IR absorption at ~2200 cm⁻¹.

- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated vs. observed) validates molecular formula .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole synthesis be addressed to ensure the correct isomer (1,4 vs. 1,5) of Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate?

Regioselectivity depends on catalyst and substrate electronics:

- Metal catalysts : Ru complexes favor 1,5-isomers due to vinylidene intermediate stabilization; Cu(I) promotes 1,4-selectivity via π-coordination .

- Substrate modification : Electron-withdrawing groups (e.g., cyano) on the alkyne increase 1,4-selectivity.

- Kinetic vs. thermodynamic control : Longer reaction times may shift equilibrium toward thermodynamically stable isomers .

Q. What computational approaches predict the reactivity and stability of Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate?

- DFT calculations : Optimize transition states for cycloaddition (e.g., Gibbs free energy barriers) and predict regioselectivity.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways.

- Hazard assessment : Computational models (e.g., Cheetah) evaluate explosive potential of intermediates, critical for nitrated derivatives .

Q. How can contradictions in crystallographic data (e.g., anomalous bond lengths) during refinement be resolved?

Q. What safety protocols are recommended for handling hazardous intermediates during synthesis?

- Diazo intermediates : Store at low temperatures (<–20°C) and avoid mechanical shock.

- Azide handling : Use blast shields and remote-controlled reactors for high-energy intermediates (e.g., ethyl 4-diazo-1,2,3-triazole-5-carboxylate) .

- Ventilation : Conduct reactions in fume hoods with scrubbers for toxic gases (e.g., HN₃).

Methodological Guidance

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

- NMR reassignment : Compare experimental shifts with computed values (e.g., using Gaussian NMR prediction).

- Dynamic effects : Consider tautomerism or rotameric equilibria (e.g., triazole ring puckering) causing signal splitting.

- Crystallographic cross-validation : Overlay X-ray structures with DFT-optimized geometries to identify conformational differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.